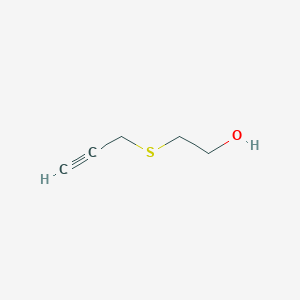

2-プロプ-2-イニルスルファニルエタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Prop-2-ynylsulfanylethanol (2-PSE) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a member of the sulfonylurea family and has been used in a variety of applications, ranging from medicinal treatments to laboratory experiments. 2-PSE is a highly versatile compound that has a wide range of potential uses, and has been studied extensively in recent years.

科学的研究の応用

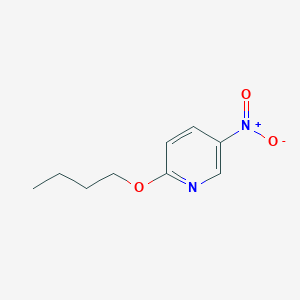

(プロプ-2-イニルオキシ)ベンゼン誘導体の合成

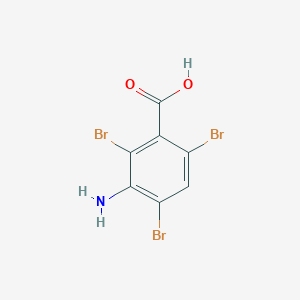

(プロプ-2-イニルオキシ)ベンゼンとその誘導体の合成のための非常に便利な方法が開発されました . 異なる置換基を持つフェノールおよびアニリン誘導体を、K2CO3塩基およびアセトンを溶媒として用いて、プロパルギルブロミドと反応させました . これらの化合物は、良好な収率(53–85%)で合成されました .

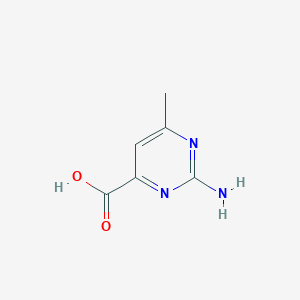

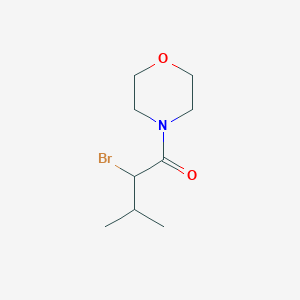

プロパルギルスルホニウム化合物の環化反応

プロプ-2-イニルスルホニウム塩とN-イリドの逐次的な[3 + 2]環化反応を開発し、一連のピロロ[2,1-a]キノリン、ピロロ[2,1-a]フタラジン、およびインドリジンを形成しました . このプロトコルは、穏和な条件下で、3つの新しいC–C結合を同時かつワンポットで形成することを特徴としています .

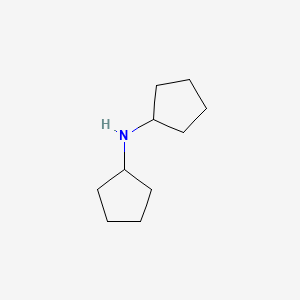

2-(プロプ-2-イニルオキシ)ベンズアルデヒドの合成

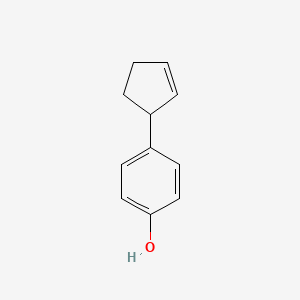

3種類の異なる水性ミセル媒体を用いて、2-(プロプ-2-イニルオキシ)ベンズアルデヒドの合成のための適切な方法が開発されました . 標的生成物であるエーテルは水に完全に不混和性ですが、界面活性剤と組み合わせることで、水中で疎水性有機化合物を生成することが可能になりました .

作用機序

Target of Action

It’s known that this compound is involved in various chemical reactions, suggesting that it may interact with a range of molecular targets .

Mode of Action

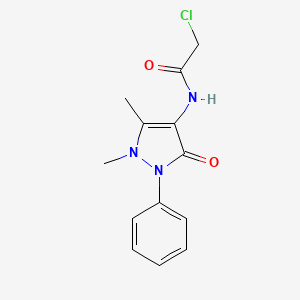

2-Prop-2-ynylsulfanylethanol participates in several chemical reactions. For instance, it’s involved in the reaction of prop-2-ynylsulfonium salts and sulfonyl-protected β-amino ketones, leading to the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . It also participates in a sequential [3+2] annulation reaction with hydrazonyl chlorides, resulting in the synthesis of pyrazoles .

Biochemical Pathways

Its involvement in the synthesis of various compounds suggests that it may affect multiple biochemical pathways .

Result of Action

Its involvement in the synthesis of various compounds suggests that it may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

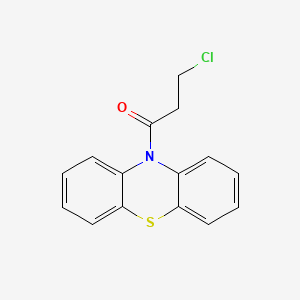

2-Prop-2-ynylsulfanylethanol plays a significant role in biochemical reactions, particularly in the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . It interacts with enzymes such as sulfonyl-protected β-amino ketones, facilitating the formation of these complex structures. The nature of these interactions involves the compound acting as a C2 synthon, providing a promising epoxide-fused skeleton in a single operation .

Cellular Effects

2-Prop-2-ynylsulfanylethanol has been observed to influence various cellular processes. It affects cell signaling pathways and gene expression, leading to changes in cellular metabolism. The compound’s interaction with cellular components can result in the modulation of specific signaling pathways, thereby impacting cell function and behavior .

Molecular Mechanism

At the molecular level, 2-Prop-2-ynylsulfanylethanol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable complexes with enzymes and other biomolecules is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Prop-2-ynylsulfanylethanol have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound maintains its activity over extended periods, although its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2-Prop-2-ynylsulfanylethanol vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

2-Prop-2-ynylsulfanylethanol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and ensuring the proper functioning of metabolic processes .

Transport and Distribution

Within cells and tissues, 2-Prop-2-ynylsulfanylethanol is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 2-Prop-2-ynylsulfanylethanol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it ensures that it reaches the appropriate sites within the cell to exert its effects .

特性

IUPAC Name |

2-prop-2-ynylsulfanylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c1-2-4-7-5-3-6/h1,6H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBDZFWQHHBULY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967615 |

Source

|

| Record name | 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5309-77-3 |

Source

|

| Record name | NSC76999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。